

Spectroscopic Profile of 5,7-Dinitroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,7-Dinitroquinolin-8-ol**

Cat. No.: **B093376**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, **5,7-Dinitroquinolin-8-ol**. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the structural characterization of this compound. This document details available spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). It also provides standardized experimental protocols for acquiring such data.

While extensive searches of scientific literature and spectral databases have been conducted, experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **5,7-Dinitroquinolin-8-ol** is not readily available in the public domain. The data presented is based on available experimental spectra from spectral databases and computational studies.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **5,7-Dinitroquinolin-8-ol**.

Infrared (IR) Spectroscopy

The infrared spectrum of **5,7-Dinitroquinolin-8-ol** reveals key functional groups present in the molecule. The data below is a compilation of experimental and calculated values.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400	O-H stretching	Strong, broad
~3100	Aromatic C-H stretching	Medium
~1640	C=N stretching (quinoline ring)	Medium
~1580, ~1470	Aromatic C=C stretching	Medium-Strong
~1520	Asymmetric NO ₂ stretching	Strong
~1340	Symmetric NO ₂ stretching	Strong
~1280	C-O stretching (phenolic)	Medium
~880	C-N stretching (nitro group)	Medium
~830, ~750	Aromatic C-H out-of-plane bending	Strong

Mass Spectrometry (Electron Ionization)

The mass spectrum of **5,7-Dinitroquinolin-8-ol** provides information about its molecular weight and fragmentation pattern upon electron ionization.

m/z	Relative Intensity (%)	Proposed Fragment
235	100	[M] ⁺ (Molecular Ion)
218	40	[M - OH] ⁺
189	35	[M - NO ₂] ⁺
172	20	[M - OH - NO ₂] ⁺
143	15	[M - 2NO ₂] ⁺
115	25	[C ₇ H ₅ N] ⁺

Note on UV-Vis and NMR Data: Specific experimental UV-Visible absorption maxima (λ_{max}) and detailed ¹H and ¹³C NMR chemical shift assignments for **5,7-Dinitroquinolin-8-ol** are not consistently reported in publicly accessible literature and spectral databases. The electronic

absorption spectrum of nitro-substituted quinolines is expected to show complex absorption bands in the UV and visible regions due to the presence of the extended chromophoric system. For reference, the UV-Vis spectrum of the parent compound, 8-hydroxyquinoline, in methanol exhibits absorption maxima around 242 nm and 308 nm. The introduction of two nitro groups is expected to cause a bathochromic (red) shift of these bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for quinoline derivatives and can be adapted for **5,7-Dinitroquinolin-8-ol**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound in solution.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- **Sample Preparation:** Prepare a stock solution of **5,7-Dinitroquinolin-8-ol** in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).
- **Sample Measurement:** Rinse the cuvette with the sample solution and then fill it with the sample solution. Record the absorption spectrum over the same wavelength range.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) and record the corresponding absorbance values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of dry **5,7-Dinitroquinolin-8-ol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer a portion of the powder into a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

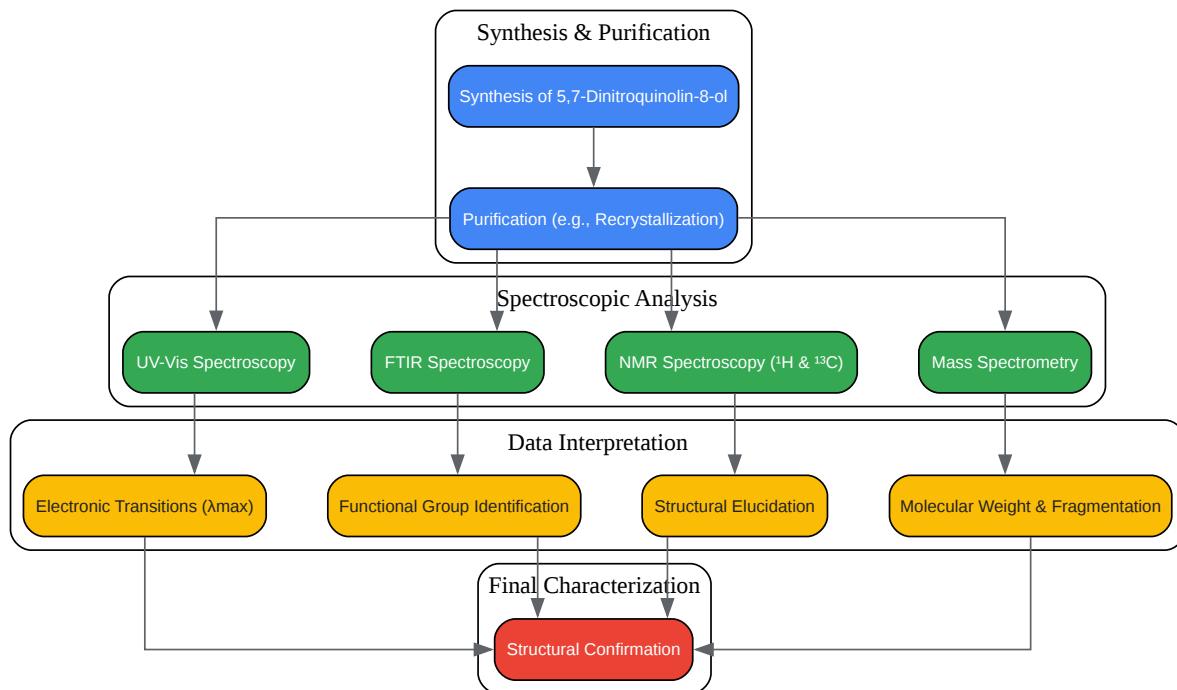
Procedure:

- Sample Preparation: Dissolve 5-10 mg of **5,7-Dinitroquinolin-8-ol** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS. The integration of signals in the ^1H NMR spectrum provides information on the relative

number of protons, and the splitting patterns (multiplicity) give insights into the neighboring protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **5,7-Dinitroquinolin-8-ol**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization

- To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dinitroquinolin-8-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093376#spectroscopic-data-of-5-7-dinitroquinolin-8-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com